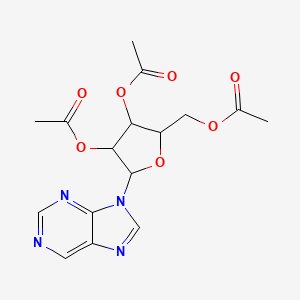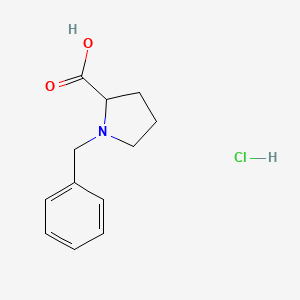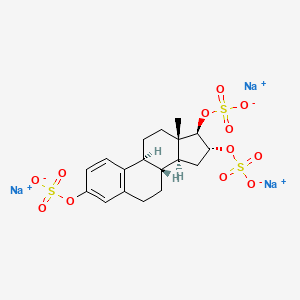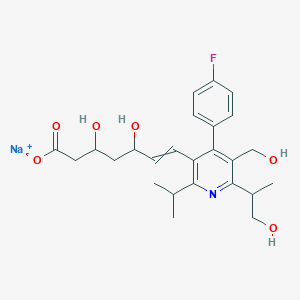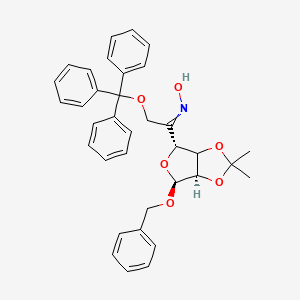
Benzyl 2,3-O-Isopropylidene-6-O-trityl-5-keto-alpha-D-mannofuranoside, 5-Oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2,3-O-Isopropylidene-6-O-trityl-5-keto-alpha-D-mannofuranoside, 5-Oxime is a complex organic compound primarily used in the field of carbohydrate chemistry. This compound is a derivative of mannose, a simple sugar, and is often employed in the study of mannose metabolism and related disorders. Its unique structure, which includes protective groups like isopropylidene and trityl, makes it a valuable tool in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,3-O-Isopropylidene-6-O-trityl-5-keto-alpha-D-mannofuranoside, 5-Oxime typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of mannose are protected using isopropylidene and trityl groups to prevent unwanted reactions.
Oxidation: The protected mannose derivative is then oxidized to introduce a keto group at the 5-position.
Formation of Oxime: The keto group is converted to an oxime using hydroxylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,3-O-Isopropylidene-6-O-trityl-5-keto-alpha-D-mannofuranoside, 5-Oxime undergoes several types of chemical reactions:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The oxime group can be reduced to an amine.
Substitution: Protective groups can be selectively removed or substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Acidic or basic conditions are employed to remove protective groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the oxime group yields an amine derivative, while oxidation can lead to the formation of carboxylic acids or other oxidized products .
Scientific Research Applications
Benzyl 2,3-O-Isopropylidene-6-O-trityl-5-keto-alpha-D-mannofuranoside, 5-Oxime is widely used in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex carbohydrate derivatives.
Biology: The compound is used to study mannose metabolism and its role in various biological processes.
Medicine: Research involving this compound helps in understanding metabolic disorders related to mannose.
Industry: It is employed in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of Benzyl 2,3-O-Isopropylidene-6-O-trityl-5-keto-alpha-D-mannofuranoside, 5-Oxime involves its interaction with enzymes involved in mannose metabolism. The compound acts as a substrate or inhibitor, depending on the specific enzyme and reaction conditions. This interaction helps in elucidating the pathways and molecular targets involved in mannose metabolism.
Comparison with Similar Compounds
Similar Compounds
Benzyl 2,3-O-Isopropylidene-6-O-trityl-5-keto-alpha-D-mannofuranose: Similar structure but lacks the oxime group.
Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-mannofuranoside: Lacks the keto and oxime groups.
Uniqueness
The presence of the oxime group in Benzyl 2,3-O-Isopropylidene-6-O-trityl-5-keto-alpha-D-mannofuranoside, 5-Oxime makes it unique compared to its analogs. This functional group allows for specific interactions and reactions that are not possible with the other compounds.
Properties
IUPAC Name |
N-[1-[(3aR,4S,6R)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-2-trityloxyethylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H35NO6/c1-34(2)41-31-30(40-33(32(31)42-34)38-23-25-15-7-3-8-16-25)29(36-37)24-39-35(26-17-9-4-10-18-26,27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,30-33,37H,23-24H2,1-2H3/t30-,31?,32-,33+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWHXXQJPZKJKR-FEHQCYDISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC2C(=NO)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OCC6=CC=CC=C6)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O[C@@H](C2O1)C(=NO)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OCC6=CC=CC=C6)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H35NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

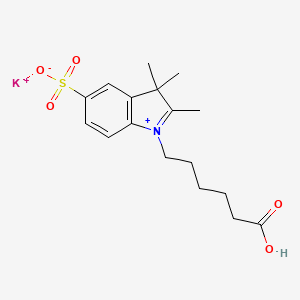
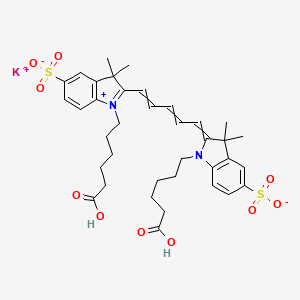

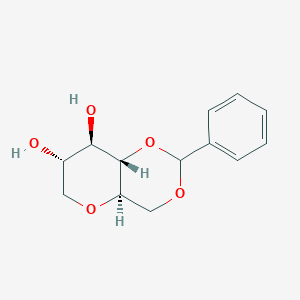
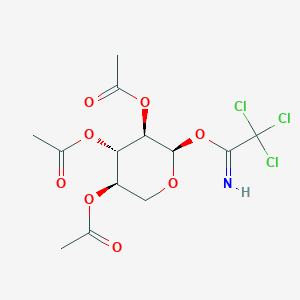
![[(3R,4S,5R)-4,5-diacetyloxy-6-hydroxyoxan-3-yl] acetate](/img/structure/B1140104.png)
![[(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-(2-nitrophenoxy)oxan-4-yl] acetate](/img/structure/B1140105.png)
